N-([2,3'-bipyridin]-3-ylmethyl)-3-(3-(4-fluorophenoxy)phenyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-([2,3'-bipyridin]-3-ylmethyl)-3-(3-(4-fluorophenoxy)phenyl)propanamide, commonly known as BPN14770, is a small molecule drug that has shown promising results in preclinical studies for the treatment of Alzheimer's disease.
Aplicaciones Científicas De Investigación
Pharmacological Inhibitor Research
One prominent application involves the development of selective and orally efficacious inhibitors targeting the Met kinase superfamily. Substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides, closely related to the compound , have shown potent and selective inhibition of Met kinase. These inhibitors demonstrate significant tumor stasis in human gastric carcinoma models following oral administration, highlighting their potential in cancer therapy. A specific analog has advanced into phase I clinical trials due to its excellent in vivo efficacy and favorable pharmacokinetic and preclinical safety profiles (Schroeder et al., 2009).
Analgesic Activity and TRPV1 Antagonism
The compound's analogs have been designed to combine pharmacophoric elements to evaluate as hTRPV1 antagonists. These studies reveal that certain hydrophobic interactions are critical for high hTRPV1 binding potency, with compounds demonstrating strong analgesic activity in rat models. This suggests potential applications in pain management (Kim et al., 2012).
Metabolism and Pharmacokinetics in Preclinical Models
Research on closely related selective androgen receptor modulators (SARMs) explores the pharmacokinetics and metabolism of these compounds in rats. Understanding these properties is crucial for the preclinical development of SARMs as therapeutic agents for androgen-dependent diseases. The extensive metabolic profiling in these studies aids in the development of compounds with ideal pharmacokinetic characteristics for clinical applications (Wu et al., 2006).
Dual Inhibitory Potential for Analgesic Agents
Another research avenue is the development of novel flurbiprofen analogs, such as N-(3-bromopyridin-2-yl)-2-(2-fluoro-(1,1'-biphenyl)-4-yl)propanamide (Flu-AM4), which exhibits dual inhibitory action against FAAH and cyclooxygenase (COX). These compounds are potentially useful as analgesics, demonstrating the compound's application in designing new therapeutic agents (Deplano et al., 2021).
Propiedades
IUPAC Name |
3-[3-(4-fluorophenoxy)phenyl]-N-[(2-pyridin-3-ylpyridin-3-yl)methyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22FN3O2/c27-22-9-11-23(12-10-22)32-24-7-1-4-19(16-24)8-13-25(31)30-18-21-6-3-15-29-26(21)20-5-2-14-28-17-20/h1-7,9-12,14-17H,8,13,18H2,(H,30,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVHDQAHSKWQRQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=CC=C(C=C2)F)CCC(=O)NCC3=C(N=CC=C3)C4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.